Deramciclane ((1R,2S,4R)-(–)-N,N-dimethyl-2-[(1,7,7-trimethyl-2-phenylbicyclo-[2,2,1]-hept-2-yl)oxy]ethanamine-2-(E)-butendioate (1 : 1)) [, ] is a synthetic compound developed as a potential anxiolytic agent. [] It is classified as a selective serotonin 5-HT2A and 5-HT2C receptor antagonist. [, ] Deramciclane also possesses inverse agonist properties at the 5-HT2C receptor. [, ] In scientific research, deramciclane serves as a valuable tool for investigating the role of serotonin receptors in various physiological processes.
Further studies have also explored the synthesis of deramciclane labeled with tritium, providing insights into its pharmacokinetics and metabolism in animal models .
Deramciclane's molecular structure is characterized by its chiral centers and specific stereochemistry, which significantly influence its pharmacological activity. The compound's formula can be represented as , and it features a complex arrangement that includes:
The stereochemical configuration has been studied extensively to ensure enantiomeric purity, which is crucial for maximizing therapeutic efficacy and minimizing side effects .
Deramciclane undergoes several chemical reactions during its metabolism and interaction with biological systems. Key reactions include:
The metabolic pathways have been elucidated through studies involving radiolabeled compounds, which provide insights into how deramciclane is processed in vivo .
The mechanism of action of deramciclane is multifaceted:
This dual action on serotonin receptors and GABAergic systems allows for a broader therapeutic effect compared to conventional anxiolytics .
Deramciclane exhibits several notable physical and chemical properties:
Pharmacokinetic studies indicate that it can cross the blood-brain barrier effectively, which is essential for its therapeutic action in treating anxiety disorders .
Deramciclane has significant potential applications in clinical settings:
Clinical trials have demonstrated promising results regarding its efficacy and safety profile, suggesting that it may offer advantages over traditional benzodiazepine therapies by reducing dependency risks associated with long-term use .
CAS No.: 76663-30-4
CAS No.: 14191-67-4
CAS No.: 65941-22-2
CAS No.: 63953-75-3
CAS No.: 480-09-1
CAS No.: